molecular formula C7H8N2O4S B11117729 [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid CAS No. 669726-16-3

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid

Cat. No.: B11117729
CAS No.: 669726-16-3
M. Wt: 216.22 g/mol
InChI Key: JLBCPKULTGMUGB-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid (IUPAC name: 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid) is a heterocyclic acetic acid derivative featuring a thiazole ring linked via an amino group to an ethoxy chain terminating in a carboxylic acid group. Its molecular formula is C₇H₇N₂O₄S (molar mass: 215.21 g/mol). This compound is of interest in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules, particularly in antimicrobial and antifungal agents .

Properties

CAS No.

669726-16-3

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid

InChI

InChI=1S/C7H8N2O4S/c10-5(3-13-4-6(11)12)9-7-8-1-2-14-7/h1-2H,3-4H2,(H,11,12)(H,8,9,10)

InChI Key

JLBCPKULTGMUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)COCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with an appropriate halogenated precursor.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Antifungal effects
  • Anticancer activities

These properties suggest that 2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid may also possess similar therapeutic potentials. However, further research is necessary to elucidate its specific biological mechanisms and therapeutic applications.

Applications in Medicinal Chemistry

  • Drug Development : The compound's ability to interact with biological macromolecules makes it a candidate for the development of new therapeutics. Interaction studies have shown potential binding affinities with various targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
  • Cancer Therapy : Given the structural similarities with other known anticancer agents, this compound may be explored for its efficacy against various cancer cell lines. The thiazole moiety is known for enhancing the anticancer activity of derivatives .
  • Antimicrobial Agents : The potential antimicrobial properties of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid could lead to its use in developing new antibiotics or antifungal treatments .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of derivatives related to this compound:

  • Fluorescent Antagonists : Research on fluorescently labeled antagonists has demonstrated their utility in probing G protein-coupled receptor functions, indicating that structural modifications can enhance binding affinities and pharmacological profiles .
  • Oxadiazole Derivatives : Studies on oxadiazole derivatives have shown promising antioxidant and cytotoxic activities against various cancer cell lines, suggesting that similar modifications on the thiazole scaffold could yield beneficial results .

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Compound 4m : 2-(2-Oxo-2-((5-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)ethoxy)acetic acid
  • Molecular Formula : C₁₃H₉F₃N₂O₃S
  • Key Differences : Incorporates a 4-(trifluoromethyl)phenyl substituent on the thiazole ring.
  • Implications: The electron-withdrawing CF₃ group enhances metabolic stability and may improve binding affinity to target proteins.
Compound 4n : 2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)ethoxy)acetic acid
  • Molecular Formula : C₁₃H₁₀N₃O₅S
  • Key Differences : Features a 4-nitrophenyl group on the thiazole.
  • Such derivatives are often explored as prodrugs or enzyme inhibitors .

Replacement of Thiazole with Other Heterocycles

Ethyl 2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetate
  • Molecular Formula : C₆H₇N₃O₃S₂
  • Key Differences : Substitutes thiazole with 1,3,4-thiadiazole , a sulfur-rich heterocycle.
  • Implications: Thiadiazoles are known for broader antimicrobial spectra but may exhibit higher toxicity. Synthesis routes (e.g., esterification) differ, impacting scalability .
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid
  • Molecular Formula: C₉H₇NO₃S
  • Key Differences : Contains a benzothiazolone fused ring system.
  • Implications : Enhanced aromaticity improves π-π stacking interactions but reduces solubility. This compound has demonstrated antibacterial activity, suggesting the target compound’s thiazole moiety could be optimized similarly .

Modifications to the Ethoxy-Acetic Acid Backbone

Acetic acid, 2-[2-oxo-2-(phenylamino)ethoxy]- (Diglycolanilic acid)
  • Molecular Formula: C₁₀H₁₁NO₄
  • Key Differences : Replaces thiazole with a phenyl group.
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid
  • Molecular Formula : C₅H₄N₂O₃S
  • Key Differences: Positions the amino group on the thiazole rather than the ethoxy chain.

Complex Heterocyclic Derivatives

2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid
  • Molecular Formula : C₂₃H₂₈N₂O₄
  • Key Differences : Introduces a piperidine-phenethyl pharmacophore.
  • Implications : Increased molecular weight (396.49 g/mol) and lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Structural Features Biological Activity Insights Synthesis Method
[Target Compound] C₇H₇N₂O₄S Thiazole, ethoxy-acetic acid Potential antimicrobial (inferred) THF-mediated coupling
Compound 4m (CF₃-substituted) C₁₃H₉F₃N₂O₃S 4-Trifluoromethylphenyl-thiazole Enhanced metabolic stability Amide coupling
Diglycolanilic acid (Phenyl analog) C₁₀H₁₁NO₄ Phenyl substitution Reduced H-bonding capacity Esterification
Benzothiazolone derivative C₉H₇NO₃S Fused benzothiazolone Antibacterial Cyclocondensation
Ethyl 2-oxo-2-(thiadiazol-2-ylamino)acetate C₆H₇N₃O₃S₂ 1,3,4-Thiadiazole Broader antimicrobial spectrum Esterification

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis () employs aminothiazole coupling in THF, offering moderate yields (~40–50%). Analogous compounds with ester groups (e.g., ) prioritize scalability but may require additional purification steps.
  • Bioactivity : Thiazole-containing analogs (e.g., ) show promise in targeting bacterial enzymes, while benzothiazolone derivatives () validate the role of sulfur heterocycles in antimicrobial design.
  • Pharmacokinetics : Bulky substituents (e.g., piperidine in ) improve target engagement but may compromise solubility. The target compound’s balance of molecular weight and polarity suggests favorable bioavailability.

Biological Activity

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C5H4N2O3SC_5H_4N_2O_3S, with a molecular weight of approximately 172.16 g/mol. The compound features a thiazole ring, an ethoxy group, and an acetic acid moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₅H₄N₂O₃S
Molecular Weight172.16 g/mol
Structural FeaturesThiazole ring, ethoxy group, acetic acid

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. In vitro tests have shown that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL depending on the specific structure and substituents present on the thiazole ring .

Antifungal Activity

The compound has also demonstrated antifungal properties. Studies have reported that thiazole derivatives exhibit activity against fungi like Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations around 4 mM . The presence of electron-withdrawing groups has been shown to enhance antifungal activity, suggesting a structure-activity relationship (SAR) that could be exploited for further development.

Anticancer Potential

The anticancer potential of this compound is under investigation. Thiazole derivatives have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, structural modifications in related compounds have led to enhanced potency against cancer cells, indicating that this compound may similarly impact tumor growth .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Aldose Reductase Inhibition : A study highlighted the inhibitory effects of structurally related thiazole compounds on aldose reductase, an enzyme implicated in diabetic complications. Compounds showed submicromolar IC50 values against this target, suggesting that this compound could be further explored for diabetes-related therapies .
  • Cytotoxicity Assessments : In cytotoxicity assays against HepG2 liver cancer cells, certain thiazole derivatives exhibited low antiproliferative effects, indicating a need for further optimization to enhance selectivity and efficacy against cancer cells .

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